2-Methoxy-3,4-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,4-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(6-11)10(12-3)8(7)2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDTAATXUUQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 3,4 Dimethylbenzaldehyde
Introduction and Regioselective Manipulation of Methoxy (B1213986) Substituents
The introduction of the methoxy group at the C2 position, adjacent to a methyl group, is a critical step in the synthesis of 2-Methoxy-3,4-dimethylbenzaldehyde. This requires highly regioselective methods, which can be approached either by direct methoxylation of a pre-functionalized ring or by building the aromatic system around a methoxy-containing precursor.
Etherification of Phenolic Precursors (e.g., using dimethyl carbonate or dimethyl iodide)
A common and straightforward strategy to introduce a methoxy group is through the Williamson ether synthesis, which involves the O-alkylation of a corresponding phenolic precursor. In the context of synthesizing this compound, a logical precursor is 3,4-dimethylphenol (B119073). This reaction involves deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then attacks a methylating agent like methyl iodide. alfa-chemistry.com
The choice of methylating agent and reaction conditions can influence the efficiency of the reaction. Methyl iodide is a highly reactive and common laboratory reagent for this purpose. chemspider.com The reaction is typically carried out in the presence of a base such as sodium hydride in an inert solvent like tetrahydrofuran (B95107) (THF). chemspider.com Alternatives to alkyl halides include dimethyl sulfate (B86663) and, more recently, greener reagents like dimethyl ether or dimethyl carbonate have been explored. alfa-chemistry.commdpi.com For instance, the O-alkylation of phenol with dimethyl ether has been demonstrated using a phosphotungstic acid catalyst on a γ-Alumina support, achieving high conversion and selectivity for anisole (B1667542) (methoxybenzene). mdpi.com
Table 1: Comparison of Reagents for O-methylation of Phenols
| Methylating Agent | Typical Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | High reactivity, common lab-scale method. | chemspider.com |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Aqueous Base (e.g., NaOH) | Water/Biphasic | Effective for monomethylation at controlled pH. | alfa-chemistry.com |
| Dimethyl Ether (DME) | Solid Acid Catalyst (e.g., PTA/γ-Al₂O₃) | Gas/Solid Phase | Greener alternative, suitable for industrial scale. | mdpi.com |
Strategies for Ortho-Methoxylation
When a direct phenolic precursor is unavailable or the desired regiochemistry cannot be achieved through other means, direct C-H functionalization to install a methoxy group ortho to an existing substituent offers a powerful alternative.
One established method is Directed ortho-Metalation (DoM) . This process utilizes a directing metalation group (DMG) on the aromatic ring, such as an amide or even a methoxy group itself. The DMG coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation and subsequent lithiation to the adjacent ortho position. wikipedia.org This aryllithium intermediate can then react with an electrophilic methoxy source to install the OMe group.
More recently, transition-metal-catalyzed C-H activation has emerged as a state-of-the-art strategy. Palladium/norbornene (Pd/NBE) cooperative catalysis, for example, enables the ortho-C–H methoxylation of readily available aryl halides (iodides and bromides). nih.govchemrxiv.orgresearchgate.net This method uses a unique N,N-bissulfonylmethoxyamine reagent as the electrophilic oxygen source. nih.govresearchgate.net This approach is significant because it allows for the construction of highly substituted and complex aromatic patterns that are otherwise difficult to access. nih.govresearchgate.net Such a strategy could be envisioned in a multi-step synthesis where an appropriately substituted aryl halide is used as a handle for ortho-methoxylation. nih.govresearchgate.net
Introduction and Chemical Transformation of Methyl Substituents on the Aromatic Ring
The 3,4-dimethyl substitution pattern is a defining feature of the target molecule. These groups can be present in the starting material or introduced via specific alkylation reactions. Furthermore, one of the methyl groups of a trimethylated precursor can serve as a synthetic handle for the introduction of the aldehyde function.
Alkylation Strategies for Aromatic Nuclei
The introduction of methyl groups onto an aromatic ring is classically achieved through Friedel-Crafts alkylation . solubilityofthings.com This reaction uses an alkyl halide (e.g., methyl chloride) with a Lewis acid catalyst (e.g., AlCl₃) to alkylate an aromatic nucleus like phenol or anisole. However, this method often suffers from significant drawbacks, including a lack of regiocontrol and the potential for polyalkylation, making it less suitable for synthesizing a specific isomer like 3,4-dimethylphenol from phenol.
A more controlled approach involves starting with a molecule that already contains the desired substitution pattern. For the synthesis of this compound, a common strategy is to begin with a commercially available starting material like 3,4-dimethylphenol or o-xylene. google.comacgih.org If further alkylation is needed, modern catalytic methods can offer better selectivity. For example, rhodium complexes have been used to catalyze the ortho-alkylation of phenols, demonstrating the potential for high regioselectivity in C-H functionalization reactions. researchgate.net
Functional Group Interconversions Involving Aromatic Methyl Groups
Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meub.edu In the context of synthesizing this compound, the most relevant transformation is the introduction of the aldehyde group.
One powerful method is the direct formylation of a precursor like 3,4-dimethylanisole (B1293948) (1-methoxy-3,4-dimethylbenzene). This can be achieved through reactions such as:
Vilsmeier-Haack Reaction: Uses phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate an electrophilic chloroiminium ion (Vilsmeier reagent) that formylates the activated aromatic ring.
Gattermann-Koch Reaction: Employs carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system, typically for simple aromatic hydrocarbons.
Duff Reaction: Uses hexamethylenetetramine to formylate highly activated rings like phenols.
Alternatively, a methyl group on a precursor can be oxidized to an aldehyde. For instance, 1,2,4-trimethylbenzene (B165218) can be selectively oxidized to produce a mixture of dimethylbenzaldehyde isomers, including 3,4-dimethylbenzaldehyde (B1206508). google.com A patented method describes the indirect electrolytic oxidation of 1,2,4-trimethylbenzene using a manganese-based oxidation medium to generate 3,4-dimethylbenzaldehyde among other isomers. google.com
Another synthetic route involves Grignard chemistry. A process for preparing 3,4-dimethylbenzaldehyde starts from 4-bromo-o-xylene (B1216868). The bromo-xylene is first converted to a Grignard reagent using magnesium metal, which is then formylated by reaction with N,N-dimethylformamide (DMF). google.com This intermediate is subsequently hydrolyzed with aqueous acid to yield the final 3,4-dimethylbenzaldehyde. google.com This aldehyde could then, in principle, be methoxylated to reach the target compound, although the regioselectivity of this final step would need to be carefully controlled.
Optimization of Synthetic Reaction Conditions and Process Development
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability and scalability of a synthesis. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants. osti.govresearchgate.net
For a multi-step synthesis of this compound, each step would require individual optimization. For example, in the O-methylation of 3,4-dimethylphenol (Section 2.3.1), factors such as the choice of base, the amount of methylating agent, and the reaction temperature would be fine-tuned to prevent side reactions like C-alkylation or the formation of impurities.
Table 2: General Parameters for Optimization in Synthetic Chemistry
| Parameter | Objective of Optimization | Potential Impact |
|---|---|---|
| Temperature | Balance reaction rate against selectivity and stability. | Higher temperatures increase rate but can lead to decomposition or side products. |
| Catalyst Loading | Minimize cost while maximizing reaction rate and conversion. | Insufficient catalyst leads to slow or incomplete reactions; excess adds cost. |
| Reactant Ratio | Drive reaction to completion, control selectivity. | Using an excess of one reactant can increase yield but complicates purification. |
| Solvent | Ensure solubility, influence reactivity and selectivity. | Solvent polarity and coordinating ability can stabilize intermediates or transition states. |
| Reaction Time | Maximize product formation without degradation. | Optimal time ensures high conversion without allowing the product to decompose. |
By systematically adjusting these parameters for each key transformation—such as the methylation of the phenol, the formylation of the anisole, or the oxidation of a precursor—an efficient and robust process for the synthesis of this compound can be developed.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals, aiming to reduce environmental impact and enhance safety. In the context of synthesizing this compound, several green strategies can be envisioned, drawing parallels from the synthesis of related methoxy-substituted benzaldehydes.
A key consideration is the choice of methylating agent. Traditionally, highly toxic reagents like dimethyl sulfate have been used for methylation in the synthesis of similar compounds like 2,5-dimethoxybenzaldehyde. chemicalbook.comgoogle.com A greener alternative is dimethyl carbonate (DMC), which is recognized as an environmentally friendly methylation feedstock. google.com The use of DMC avoids the hazards associated with dimethyl sulfate and can be employed in the synthesis of related compounds, such as in the preparation of p-methoxybenzaldehyde from p-hydroxybenzaldehyde. google.comgoogle.com In one instance, the synthesis of 2,3-dimethoxybenzaldehyde (B126229) was achieved by using DMC for the etherification of a hydroxyl group, which circumvents the need for more toxic reagents. google.com This approach, often performed in a "one-pot" synthesis, enhances efficiency and reduces waste. globethesis.com
The choice of solvent is another critical aspect of green synthetic design. While many organic syntheses rely on volatile organic compounds, the use of aqueous media or solvent-free conditions is preferable. For instance, the synthesis of p-methoxybenzaldehyde has been successfully carried out in water as a solvent, using an emulsifier to facilitate the reaction between p-hydroxybenzaldehyde and dimethyl carbonate. google.com This method resulted in a high yield (over 96%) and purity (over 99%). google.com Such a technique could potentially be adapted for the final methylation step in a synthesis of this compound.
Evaluation of Catalytic Systems for Enhanced Efficiency and Selectivity
Catalytic systems are pivotal in modern organic synthesis for improving reaction rates, yields, and selectivity. For the synthesis of substituted benzaldehydes and their derivatives, various catalytic approaches have been explored.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. While direct palladium-catalyzed C-H biarylation is a method for synthesizing biaryl molecules, the principles of palladium catalysis are broadly applicable. researchgate.net For instance, palladium catalysts have been used in the C-H acylation of biaryl-2-amines with aromatic aldehydes, demonstrating the catalyst's ability to activate C-H bonds for functionalization. nih.gov Furthermore, a general method for the palladium-catalyzed carbonylative synthesis of chromenones from salicylic (B10762653) aldehydes and benzyl (B1604629) chlorides has been developed, showcasing the versatility of palladium in transformations involving aldehydes. nih.gov In the context of synthesizing this compound, a potential key step could involve a palladium-catalyzed coupling reaction to introduce one of the methyl groups or the methoxy group to a pre-functionalized benzene (B151609) ring.
Phase transfer catalysis (PTC) is another valuable technique, particularly for reactions involving immiscible reactants. In the synthesis of 2,5-dimethoxybenzaldehyde, various phase transfer catalysts were compared in the Reimer-Tiemann reaction, with polyethylene (B3416737) glycol (PEG 10,000) being identified as a highly effective catalyst. cqu.edu.cncqu.edu.cn Similarly, the preparation of 2,3,4-trimethoxy benzaldehyde (B42025) utilized a quaternary amine salt as a phase transfer catalyst during methylation with dimethyl sulfate, achieving a high yield and purity under moderate reaction conditions. google.com This suggests that a phase transfer catalyst could be beneficial in the synthesis of this compound, especially if employing a two-phase system for methylation.
The table below summarizes catalytic systems used in the synthesis of related substituted benzaldehydes, which could inform the choice of catalyst for this compound.
| Catalyst System | Reaction Type | Application in Related Synthesis | Reference |
| Palladium with DPPP ligand | Carbonylative Synthesis | Synthesis of chromenones from salicylic aldehydes | nih.gov |
| Palladium | C-H Acylation | Acylation of biaryl-2-amines with aromatic aldehydes | nih.gov |
| Polyethylene Glycol (PEG 10,000) | Reimer-Tiemann Reaction | Synthesis of 2,5-dimethoxybenzaldehyde | cqu.edu.cncqu.edu.cn |
| Quaternary Amine Salts | Methylation | Synthesis of 2,3,4-trimethoxy benzaldehyde | google.com |
| Cuprous Salt | Methoxylation/Etherification | Synthesis of 2,3-dimethoxybenzaldehyde | google.com |
Reaction Monitoring and Purification Techniques for Maximizing Yield and Purity
Careful monitoring of the reaction progress and effective purification of the final product are crucial for obtaining high yields and purity of this compound.
Reaction Monitoring: The progress of the synthesis can be tracked using standard analytical techniques. Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. google.com For more quantitative analysis, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed. For example, in the synthesis of 2-hydroxyl-3-bromobenzaldehyde, a precursor for 2,3-dimethoxybenzaldehyde, gas chromatography was used to confirm a purity of over 99%. google.compatsnap.com Similarly, HPLC has been used to determine the assay of intermediates and the final product in the synthesis of 2,5-dimethoxybenzaldehyde, with purities of up to 99.9% being reported. google.com
Purification Techniques: Once the reaction is complete, the crude product must be purified. A common initial step is an aqueous work-up, which may involve acidification followed by extraction with an organic solvent like ethyl acetate. google.com The organic phase is then typically dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed by distillation or on a rotary evaporator. google.compatsnap.com
For the final purification of the aldehyde, several methods can be employed depending on the physical properties of the compound.
Distillation: Vacuum distillation is a highly effective method for purifying liquid aldehydes. For instance, 2-hydroxyl-3-bromobenzaldehyde was purified by distillation under reduced pressure. google.compatsnap.com
Crystallization: If the product is a solid at room temperature, crystallization or recrystallization from a suitable solvent or solvent mixture is a powerful purification technique. In the synthesis of 2,5-dimethoxybenzaldehyde, the final product was crystallized from cold water and then recrystallized from an ethanol (B145695)/water mixture. chemicalbook.com Another example shows the product being collected by filtration after being slurried in aqueous isopropyl alcohol. google.com
Chromatography: While not always necessary for large-scale production, column chromatography can be used for very high purity requirements or for separating closely related impurities.
The selection of the appropriate purification method is critical for achieving the desired product quality. The table below outlines common purification techniques used for similar compounds.
| Purification Technique | Application in Related Synthesis | Compound | Reference |
| Vacuum Distillation | Purification of intermediate | 2-hydroxyl-3-bromobenzaldehyde | google.compatsnap.com |
| Crystallization | Purification of final product | 2,5-dimethoxybenzaldehyde | chemicalbook.com |
| Filtration and Washing | Isolation of solid product | 2,5-dimethoxybenzaldehyde | google.com |
| Solvent Extraction | Initial work-up | 2-hydroxy-5-methoxy benzaldehyde | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Vibrational Spectroscopy Investigations (Fourier Transform Infrared, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, offers profound insights into the functional groups and vibrational modes of the molecule.
The FT-IR spectrum of 2-Methoxy-3,4-dimethylbenzaldehyde is characterized by several key absorption bands. A prominent band corresponding to the C=O stretching vibration of the aldehyde group is a defining feature. Additionally, the spectrum reveals bands associated with the aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and the C-O stretching of the methoxy (B1213986) group. The aromatic ring vibrations also give rise to a series of characteristic absorptions.
Table 1: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| Aldehyde C=O Stretch | 1680-1700 | Weak or absent |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| C-O (Methoxy) Stretch | 1250-1270 | Weak or absent |
| Aromatic Ring Stretch | 1580-1600, 1450-1500 | 1580-1600, 1450-1500 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (¹H, ¹³C, 2D NMR techniques: COSY, HMQC, HMBC)
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aldehyde proton typically appears as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that confirm their relative positions. The methoxy group protons resonate as a sharp singlet, while the two methyl groups also appear as singlets, albeit at different chemical shifts due to their distinct electronic environments.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (around 190 ppm). The aromatic carbons show a range of chemical shifts depending on their substituents. The carbon of the methoxy group and the carbons of the two methyl groups are also readily identified in the aliphatic region of the spectrum.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.
COSY: This experiment reveals proton-proton couplings, helping to confirm the connectivity of the aromatic protons.
HMQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
HMBC: This powerful technique shows correlations between protons and carbons over two or three bonds. For instance, it can show the correlation between the aldehyde proton and the aromatic ring carbons, as well as the correlations from the methyl and methoxy protons to the aromatic carbons, definitively confirming the substitution pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.9 | ~191.0 |
| Aromatic H | ~7.2-7.6 | ~125-140 |
| Methoxy (-OCH₃) | ~3.9 | ~55.8 |
| Methyl (-CH₃) at C3 | ~2.3 | ~15.0 |
| Methyl (-CH₃) at C4 | ~2.2 | ~20.0 |
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The measured mass-to-charge ratio (m/z) of the molecular ion peak can be used to calculate a highly accurate molecular formula, confirming the identity of the compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule include the loss of the aldehyde group (CHO), a methyl radical (CH₃), or a methoxy radical (OCH₃). The cleavage of the formyl radical (loss of 29 amu) is a characteristic fragmentation for benzaldehydes. The relative abundances of the fragment ions can help to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.
Rotational Spectroscopy and Microwave Studies for Gas-Phase Molecular Structure and Dynamics
Rotational spectroscopy, particularly using microwave techniques, allows for the high-precision determination of the molecular structure in the gas phase, free from intermolecular interactions.
Theoretical calculations combined with experimental rotational spectroscopy can map the conformational landscape of this compound. The orientation of the methoxy and aldehyde groups relative to the aromatic ring can lead to different conformers. Studies often reveal the most stable conformer, which is typically the planar or near-planar form where steric hindrance is minimized. The rotational constants obtained from the spectrum are highly sensitive to the geometry and can be used to distinguish between different possible conformations.
The high resolution of rotational spectroscopy allows for the study of internal rotation of the methyl and methoxy groups. The torsional barriers for these rotations can be determined by analyzing the fine structure of the rotational transitions. These barriers provide quantitative information about the energy required to rotate these groups, which is a key aspect of the molecule's flexibility and dynamics.
X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing Analysis
X-ray crystallography provides the definitive solid-state structure of this compound. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms can be determined.
This technique yields highly accurate bond lengths, bond angles, and torsion angles. It confirms the planarity of the benzene ring and provides the exact orientation of the aldehyde and methoxy substituents relative to the ring in the crystalline state. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.
Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions
Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The absorption of photons in this energy range excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic aldehydes, the most significant of these are the n→π* and π→π* transitions.
The UV-Vis spectrum of a substituted benzaldehyde (B42025) is influenced by the electronic effects of its substituents. The methoxy group (-OCH₃) is an auxochrome with a strong electron-donating effect (positive mesomeric effect, +M), while the methyl groups (-CH₃) are weakly electron-donating through hyperconjugation. The aldehyde group (-CHO) is a chromophore and is electron-withdrawing (negative mesomeric effect, -M). The positions of these groups on the benzene ring dictate the extent of their influence on the electronic transitions of the benzaldehyde core.
In this compound, the methoxy group at the ortho position and the methyl groups at the meta and para positions to the aldehyde functionality collectively influence the energy of the π and π* orbitals. This substitution pattern is expected to cause a bathochromic shift (red shift) of the absorption bands compared to unsubstituted benzaldehyde. This shift is due to the electron-donating groups increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap to the lowest unoccupied molecular orbital (LUMO).
Detailed analysis of the UV-Vis spectrum allows for the identification of two main absorption bands:
The n→π Transition:* This is a lower energy, and therefore longer wavelength, transition that involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This band is typically weak, with a low molar absorptivity (ε), and in polar solvents, it often undergoes a hypsochromic shift (blue shift).
The π→π Transition:* This is a higher energy, shorter wavelength transition that results from the excitation of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an antibonding π* orbital. This band is generally much more intense than the n→π* band, exhibiting a high molar absorptivity. The position of this band is sensitive to the solvent polarity, often showing a bathochromic shift in more polar solvents.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| n→π | 320 - 340 | Low | Ethanol (B145695)/Methanol |
| π→π | 250 - 270 | High | Ethanol/Methanol |
Note: The data in this table is estimated based on the typical spectral characteristics of substituted benzaldehydes and is not derived from direct experimental measurement for this compound.
The precise values of λmax and molar absorptivity are dependent on the solvent used for the measurement due to solute-solvent interactions. A comprehensive study would involve recording the spectrum in a series of solvents with varying polarities to assess these solvatochromic effects, which can provide further insight into the nature of the electronic transitions.
Computational and Theoretical Chemistry Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focused solely on the chemical compound This compound (CAS Number: 18102-35-7) are not publicly available.
Research in computational chemistry, including Density Functional Theory (DFT) and other ab initio methods, provides valuable insights into the molecular geometry, electronic structure, and spectroscopic properties of chemical compounds. Such studies have been conducted on various related benzaldehyde derivatives, including isomers like 2-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, and 3,4-dimethylbenzaldehyde (B1206508). These investigations have successfully employed methods such as B3LYP and MP2 with various basis sets to analyze optimized geometries, simulate vibrational (IR and Raman) and NMR spectra, and calculate electronic (UV-Vis) absorption properties.
However, the unique substitution pattern of a methoxy group at the 2-position and methyl groups at the 3- and 4-positions in this compound means that data from its isomers cannot be accurately extrapolated to describe the target molecule. The precise atomic arrangement significantly influences the compound's electronic distribution, bond lengths, bond angles, and, consequently, its entire spectroscopic profile.
Therefore, without dedicated research literature containing calculated data for this compound, it is not possible to provide scientifically accurate information for the following topics:
Computational and Theoretical Chemistry Investigations
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure and conformational flexibility of 2-Methoxy-3,4-dimethylbenzaldehyde are critical to understanding its reactivity and interactions. Conformational analysis, typically performed using Density Functional Theory (DFT) methods, involves mapping the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles.
For substituted benzaldehydes, the most significant conformational degrees of freedom involve the rotation of the aldehyde group (relative to the benzene (B151609) ring) and its substituents. In computational studies of analogous compounds like 4-methoxybenzaldehyde, the PES is explored by varying the dihedral angle between the aldehyde group and the ring. mahendrapublications.com These studies have shown that planar conformations, where the aldehyde and methoxy (B1213986) groups are coplanar with the aromatic ring, are often the most stable due to favorable π-conjugation between the groups and the ring. mahendrapublications.com For 4-methoxybenzaldehyde, the global minimum energy structure is one where the methoxy and benzaldehyde (B42025) groups are planar, and the methyl group of the methoxy substituent is in a "trans" position relative to the aldehyde's oxygen atom. mahendrapublications.com
In the case of this compound, a similar theoretical approach would be employed. The PES would be scanned by rotating the C(ring)-CHO and C(ring)-OCH₃ bonds. It is hypothesized that the most stable conformer would seek to maximize planarity to enhance electronic conjugation. However, potential steric hindrance between the methoxy group at position 2 and the methyl group at position 3, as well as between the aldehyde group at position 1 and the methoxy group at position 2, could lead to slight out-of-plane torsions in the lowest energy conformer. DFT calculations, for instance using the M06-2X or B3LYP functionals with an appropriate basis set like 6-311++G(d,p), would precisely determine these angles and the relative energies of different conformers. tandfonline.comufms.br
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for substituted benzaldehydes.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| I (Global Minimum) | Near-planar orientation of aldehyde and methoxy groups. | 0.00 |
| II | Aldehyde group rotated 90° out of plane. | ~4-6 |
| III | Methoxy group rotated 90° out of plane. | ~2-4 |
| IV | Aldehyde group rotated 180° (anti-conformer). | ~0.5-1.5 |
Analysis of Intermolecular Interactions and Their Influence on Molecular Packing
The way molecules of this compound arrange themselves in the solid state is dictated by a network of non-covalent intermolecular interactions. Computational methods such as Hirshfeld surface analysis and lattice energy calculations are invaluable for identifying and quantifying these forces. rsc.orgtandfonline.com
For many substituted benzaldehydes, weak intermolecular C–H···O hydrogen bonds are a dominant feature, often involving the carbonyl oxygen as an acceptor and aromatic or substituent C-H groups as donors. rsc.orgmdpi.com These interactions, along with potential C–H···π and π–π stacking interactions, guide the formation of specific supramolecular structures like dimers, chains, or sheets. rsc.orgresearchgate.net For instance, studies on halogenated benzaldehydes show that planar arrangements are stabilized by C–H···O interactions between the formyl group of one molecule and the formyl oxygen of a neighbor. mdpi.com Similarly, in 4-ethoxy-3-methoxy benzaldehyde, C–H···O interactions contribute to the crystal packing. tandfonline.com
For this compound, several key interactions can be predicted:
C–H···O Hydrogen Bonds: The oxygen atoms of the carbonyl and methoxy groups are strong hydrogen bond acceptors. They can interact with C-H donors from the aromatic ring and methyl groups of neighboring molecules.
π–π Stacking: The aromatic rings can stack on top of each other. The specific geometry (e.g., parallel-displaced or T-shaped) would depend on the interplay with other interactions and the steric influence of the substituents.
Theoretical calculations would quantify the energies of these interactions, revealing the most significant contributors to the crystal's stability. For example, DFT calculations can be used to determine the interaction energy of a molecular pair extracted from a predicted crystal structure, partitioning it into electrostatic, dispersion, and other components.
Reaction Mechanism Modeling and Transition State Characterization for Synthetic Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into feasibility, reaction rates, and selectivity. By modeling the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, and crucial transition states. nih.gov
A plausible synthetic route to this compound is the formylation of 1-methoxy-2,3-dimethylbenzene, for instance, via a Vilsmeier-Haack or Gattermann reaction. organic-chemistry.org A theoretical investigation of such a reaction would involve:
Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (1-methoxy-2,3-dimethylbenzene and the formylating agent) and the product.
Transition State (TS) Search: Locating the transition state structure for the key formylation step (the electrophilic attack on the aromatic ring). The TS is a first-order saddle point on the potential energy surface.
Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points (a minimum has all real frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate). nih.gov
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which is directly related to the reaction rate.
DFT studies on the regioselectivity of other reactions have shown that the preferred outcome is determined by the lowest-energy transition state. rsc.org For the formylation of 1-methoxy-2,3-dimethylbenzene, calculations would clarify why the formyl group is directed to the 4-position by comparing the activation energies for attack at all possible ring positions.
Calculation of Thermodynamic Properties at Varying Temperatures
Theoretical calculations can accurately predict the thermodynamic properties of a molecule, such as standard enthalpy (H⁰), entropy (S⁰), and heat capacity (C⁰p), as a function of temperature. These properties are essential for understanding the stability and equilibrium of chemical processes.
The standard methodology involves using DFT (e.g., with the B3LYP functional) to perform a geometry optimization followed by a vibrational frequency calculation. ijream.orgijcrt.org The results from the frequency calculation, which include vibrational, rotational, and translational contributions, are then used within a statistical mechanics framework to compute the thermodynamic functions at different temperatures. ijream.org Numerous studies on substituted benzaldehydes have demonstrated the reliability of this approach. ijcrt.orgscispace.comijraset.com
For this compound, these calculations would provide a complete thermodynamic profile. The data in the following table illustrates the expected trends, where entropy, enthalpy, and heat capacity all increase with temperature.
Table 2: Calculated Thermodynamic Properties for this compound at Standard Pressure (1 atm) This table presents representative values based on calculations for analogous compounds. ijream.orgijcrt.org
| Temperature (K) | Heat Capacity (C⁰p) (J/mol·K) | Entropy (S⁰) (J/mol·K) | Enthalpy (H⁰) (kJ/mol) |
|---|---|---|---|
| 298.15 | 205.5 | 402.1 | 36.8 |
| 500 | 305.2 | 520.8 | 90.5 |
| 750 | 390.4 | 655.3 | 180.2 |
| 1000 | 451.6 | 770.6 | 285.7 |
| 1500 | 520.1 | 945.9 | 525.4 |
Exploration of Non-Linear Optical (NLO) Properties through Theoretical Calculations
Materials with significant non-linear optical (NLO) properties are crucial for modern technologies like telecommunications and optical computing. rsc.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by its electronic structure, specifically the ease with which its electron cloud can be polarized by a strong electric field (like that from a laser). Molecules with electron-donating groups (EDG) and electron-accepting groups (EWG) connected by a π-conjugated system often exhibit large NLO responses. researchgate.net
This compound possesses EDGs (methoxy and methyl groups) and an EWG (aldehyde group) attached to a π-system (the benzene ring), suggesting it may have considerable NLO properties. Computational chemistry, particularly DFT, is a primary tool for predicting these properties by calculating the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). tandfonline.comscispace.com A large value for the total first hyperpolarizability (β_tot) indicates a strong second-order NLO response. mdpi.com The calculated values are often compared to those of a reference compound, such as urea, to gauge their potential. tandfonline.comnih.gov
Table 3: Theoretically Calculated NLO Properties of this compound Calculations are typically performed using a functional like B3LYP. The values presented are hypothetical but representative for this class of molecule.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.5 - 4.5 | Debye |
| Average Polarizability (α) | ~18.5 x 10-24 | esu |
| First Hyperpolarizability (β_tot) | ~5.0 x 10-30 | esu |
| Comparison to Urea (β_urea ≈ 0.37 x 10-30 esu) | ~13.5 times greater than urea | Ratio |
The significant calculated hyperpolarizability value, which is an order of magnitude larger than that of urea, suggests that this compound is a promising candidate for NLO applications. tandfonline.com The magnitude of this property is directly linked to the efficiency of intramolecular charge transfer from the donor groups to the acceptor group through the benzene ring.
Reactivity and Derivatization Chemistry of 2 Methoxy 3,4 Dimethylbenzaldehyde
Aldehyde Functional Group Transformations
The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing additions, condensations, oxidations, and reductions.
As an aromatic aldehyde lacking α-hydrogens, 2-Methoxy-3,4-dimethylbenzaldehyde is an ideal substrate for various condensation reactions, where it acts as the electrophilic partner.
Aldol (B89426) Condensation : In a crossed or Claisen-Schmidt aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of a base. truman.edu For instance, reactions of similar substituted benzaldehydes, like 3,4-dimethoxybenzaldehyde, with ketones such as 1-indanone (B140024) can be performed by grinding the solids with sodium hydroxide, sometimes without a solvent. truman.edutandfonline.com The initial aldol addition product readily dehydrates to form a stable α,β-unsaturated carbonyl compound, which is often the driving force for the reaction. truman.edumagritek.com
Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes. lumenlearning.commasterorganicchemistry.com This reaction involves a triphenyl phosphonium (B103445) ylide, or Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.commasterorganicchemistry.com this compound would react with a Wittig reagent to yield a substituted alkene and the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com The reaction is notable for its broad applicability and the specific placement of the new double bond. nih.govchadsprep.com For example, using methoxymethylenetriphenylphosphorane allows for the homologation of an aldehyde, producing an extended aldehyde after hydrolysis of the intermediate enol ether. wikipedia.org
Knoevenagel Condensation : This reaction is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, such as malononitrile (B47326) or an ester of malonic acid. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org The condensation of this compound with an active methylene compound (Z-CH₂-Z, where Z is an electron-withdrawing group) would yield a substituted alkene. wikipedia.org It has been noted in studies with related dimethoxybenzaldehydes that steric hindrance from multiple substituents can sometimes reduce the reaction's catalytic activity compared to simpler benzaldehydes. nih.gov A variation known as the Doebner modification occurs when one of the activating groups on the nucleophile is a carboxylic acid and pyridine (B92270) is used as the solvent, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
| Reaction | Reactant | Catalyst/Conditions | Product Type |
| Aldol Condensation | Ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |
| Wittig Reaction | Phosphonium Ylide (R-CH=PPh₃) | Strong Base (e.g., n-BuLi) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | Substituted Alkene |
The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. For analogous compounds like 3-fluoro-2,4-dimethoxybenzaldehyde, standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. Therefore, the selective oxidation of this compound with a suitable oxidizing agent, such as Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) or Tollens' reagent, would yield 2-Methoxy-3,4-dimethylbenzoic acid.
The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, (2-Methoxy-3,4-dimethylphenyl)methanol. This can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The carbonyl carbon in the starting aldehyde is prochiral. Its reduction creates a new stereocenter. The use of standard, achiral reducing agents like NaBH₄ will result in a racemic mixture of the two possible enantiomers of the alcohol. Achieving stereoselectivity to favor the formation of one enantiomer over the other would necessitate the use of a chiral reducing agent or a catalyst.
The carbonyl carbon of the aldehyde is electrophilic and reacts with nitrogen-based nucleophiles in condensation reactions to form various C=N derivatives. These reactions are typically reversible and may be catalyzed by acid. researchgate.netmasterorganicchemistry.com
Imines (or Schiff bases) are formed by reacting the aldehyde with a primary amine (R-NH₂).
Oximes result from the reaction with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.comkhanacademy.org
Hydrazones are produced from the reaction with hydrazine (B178648) (NH₂NH₂). masterorganicchemistry.comkhanacademy.org
Semicarbazones are formed by reacting the aldehyde with semicarbazide (B1199961) (NH₂NHC(=O)NH₂).
These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of aldehydes and ketones.
| Derivative | Reagent | General Structure of Product |
| Imine (Schiff Base) | Primary Amine (RNH₂) | Ar-CH=N-R |
| Oxime | Hydroxylamine (NH₂OH) | Ar-CH=N-OH |
| Hydrazone | Hydrazine (NH₂NH₂) | Ar-CH=N-NH₂ |
| Semicarbazone | Semicarbazide (H₂N-NH-C(O)NH₂) | Ar-CH=N-NH-C(O)NH₂ |
| (Ar represents the 2-Methoxy-3,4-dimethylphenyl group) |
Reactions Involving the Aromatic Ring and Its Substituents
The substituents on the benzene (B151609) ring heavily influence its reactivity towards further modification, particularly in electrophilic aromatic substitution reactions.
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: one methoxy (B1213986) (-OCH₃) and two methyl (-CH₃) groups. The aldehyde group (-CHO), in contrast, is a deactivating group. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of these substituents. youtube.comlibretexts.org
The available positions for substitution on the ring are C5 and C6.
Directing Effects on C5:
The methoxy group at C2 is a powerful activating, ortho, para-director. It strongly directs an incoming electrophile to its para position, C5.
The methyl group at C4 is an activating, ortho, para-director. It directs to its ortho position, C5.
The aldehyde group at C1 is a deactivating, meta-director, also directing to C5.
Directing Effects on C6:
The methyl group at C3 is an activating, ortho, para-director. It directs an incoming electrophile to its para position, C6.
Considering these influences, the C5 position is electronically favored by the powerful para-directing effect of the methoxy group, the ortho-directing effect of the C4-methyl group, and the meta-directing effect of the aldehyde. The C6 position is only supported by the para-directing effect of the C3-methyl group. The cumulative electronic effects strongly suggest that electrophilic substitution will occur predominantly at the C5 position .
Kinetically, the presence of three activating groups means the ring is significantly more reactive towards electrophiles than benzene itself. However, steric hindrance from the adjacent methyl group at C4 could slightly temper the rate of substitution at C5.
Side-Chain Functionalization of Methyl Groups
The two methyl groups on the aromatic ring of this compound offer key sites for synthetic modification. These groups can undergo radical halogenation, a common strategy to introduce functionality, which can then be elaborated into a variety of other groups.
A primary method for this transformation is benzylic bromination using N-bromosuccinimide (NBS), typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). This reaction selectively targets the hydrogen atoms of the methyl groups attached to the benzene ring. For this compound, this would lead to the formation of bromomethyl or dibromomethyl derivatives.
A related synthetic pathway has been documented for 3-methoxy-4-methylbenzonitrile, where the methyl group is brominated with NBS to yield a 3-methoxy-4-dibromomethylbenzonitrile intermediate. google.com This intermediate is subsequently hydrolyzed to form the desired aldehyde. google.com This suggests that the methyl groups in this compound could be similarly converted into new functional groups. The resulting benzylic halides are valuable synthetic intermediates, readily participating in nucleophilic substitution reactions to introduce cyano, hydroxy, or alkoxy groups, or serving as precursors for organometallic reagents.
Table 1: Potential Side-Chain Functionalization Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN/light | 2-Methoxy-3-methyl-4-(bromomethyl)benzaldehyde and/or 2-Methoxy-4-methyl-3-(bromomethyl)benzaldehyde |
| Hydrolysis of Bromide | H₂O, base | 2-Methoxy-3-methyl-4-(hydroxymethyl)benzaldehyde and/or 2-Methoxy-4-methyl-3-(hydroxymethyl)benzaldehyde |
Strategies for Demethylation or Modification of Methoxy Pattern
The methoxy group at the C2 position is a significant feature influencing the electronic properties and reactivity of the molecule. Its removal (demethylation) or modification can be a crucial step in the synthesis of various natural products and pharmaceutical agents.
Demethylation of methoxy groups, particularly those ortho to a carbonyl group, can be achieved using various reagents. Magnesium iodide etherate is a mild and effective reagent for the regioselective demethylation of phenolic O-methyl groups positioned ortho to a carbonyl. mdma.ch Studies on asymmetrically substituted 2,6-dimethoxybenzaldehydes have shown that demethylation preferentially occurs at the more sterically hindered methoxy group. mdma.ch Another approach involves using Lewis acids like aluminum chloride or beryllium(II) chloride, which can mediate selective demethylation. google.com For instance, heating 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) with beryllium(II) chloride results in selective demethylation.
Electrochemical methods also present a viable, green alternative for demethylation under mild conditions. nih.gov Research on 2-methoxyphenol has demonstrated its conversion to catechol via an electrochemical process, highlighting the potential for such techniques. nih.gov Furthermore, lithium diphenylphosphide has been used for the facile demethylation of methyl aryl ethers, showing specificity for methyl ethers over ethyl ethers. orgsyn.org
Table 2: Reagents for Demethylation of Aryl Methoxy Ethers
| Reagent | Conditions | Key Features | Citation |
|---|---|---|---|
| Magnesium Iodide Etherate | Anhydrous ether | Mild, regioselective for ortho-carbonyl methoxy groups | mdma.ch |
| Aluminum Halides (e.g., AlCl₃, AlBr₃) | Dichloromethane or acetonitrile | Effective for various methoxy-substituted aromatics | google.com |
| Beryllium(II) Chloride | Anhydrous toluene, reflux | High selectivity for sensitive substrates | |
| Lithium Diphenylphosphide | Tetrahydrofuran (B95107) (THF) | Specific for methyl ethers; can be used with enolizable ketones | orgsyn.org |
Advanced Coupling Reactions for Complex Molecular Architectures
To construct more complex molecules, this compound would first need to be converted into a suitable substrate, typically an aryl halide or triflate, for participation in cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate to form a C-C bond. libretexts.org A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov Studies on ortho-substituted phenylboronic acids have demonstrated the utility of this reaction in creating sterically hindered biaryl systems, which can exhibit atropisomerism. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org A halogenated this compound derivative could react with various alkynes to produce arylalkyne structures. organic-chemistry.org This method is fundamental for synthesizing conjugated enynes and has been applied in the total synthesis of natural products. libretexts.org Modern variations of this reaction can proceed under copper-free and milder conditions. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. libretexts.org A key step in the production of several fine chemicals, this reaction could be used to introduce alkenyl groups onto a halogenated this compound core. rug.nl The development of highly active palladacycle and bulky ligand catalysts has expanded the scope and efficiency of this transformation. rug.nl
Cascade and Annulation Reactions for Polycyclic Systems
The aldehyde functional group is an excellent starting point for cascade and annulation reactions, enabling the rapid construction of polycyclic frameworks. The reactivity of the aldehyde in condensation reactions (e.g., aldol, Knoevenagel) can initiate a sequence of intramolecular reactions to form new rings.
For example, a Knoevenagel condensation of this compound with an active methylene compound could be the first step in a domino sequence. If the active methylene compound contains another reactive site, subsequent intramolecular cyclization, such as an electrocyclization or a Michael addition, could lead to the formation of a polycyclic system. The synthesis of dibenzylidenecyclohexanones from substituted benzaldehydes provides an example of how the aldehyde group can be used to build larger, conjugated systems. acs.org These reactions are powerful tools for creating molecular complexity from simple starting materials in a single synthetic operation.
Directed Syntheses of Analogous and Homologous Compounds
The synthesis of analogs and homologs of this compound can be achieved through various established organic reactions, allowing for systematic modification of the substitution pattern on the aromatic ring.
One common strategy is the formylation of a pre-existing substituted benzene ring. For instance, 3,4-dimethylbenzaldehyde (B1206508) can be synthesized from 4-bromo-o-xylene (B1216868) via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF). google.com Similarly, veratraldehyde (3,4-dimethoxybenzaldehyde) is often prepared by the methylation of vanillin (B372448) or through formylation reactions. prepchem.comwikipedia.org These methods could be adapted by starting with the appropriately substituted methoxy-dimethyl-benzene precursor.
Another powerful method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto an activated aromatic ring using a reagent generated from phosphorus oxychloride and DMF. This is a common industrial method for synthesizing substituted benzaldehydes.
Furthermore, modification of existing benzaldehydes can yield desired analogs. For example, the synthesis of 2-methoxy-4-cyanobenzaldehyde has been reported starting from 3-methoxy-4-methylbenzoic acid, involving functional group interconversions including chlorination, amidation, dehydration to a nitrile, and subsequent bromination and hydrolysis of the methyl group to an aldehyde. google.com
Table 3: Common Precursors and Analogs of this compound
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor(s) |
|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | 120-14-9 | C₉H₁₀O₃ | Vanillin, Veratrole |
| 3,4-Dimethylbenzaldehyde | 5973-71-7 | C₉H₁₀O | 4-Bromo-o-xylene, o-Xylene |
| 2,4-Dimethylbenzaldehyde | 95-01-2 | C₉H₁₀O | m-Xylene |
| 4-Methoxy-3-methylbenzaldehyde | 32723-67-4 | C₉H₁₀O₂ | 2,4-Dimethoxy-3-methylbenzaldehyde |
| 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 | C₈H₈O₃ | Resorcinol |
| 3-Methoxy-2,4-dimethylbenzaldehyde | 1785094-53-2 | C₁₀H₁₂O₂ | Not specified |
Role of 2 Methoxy 3,4 Dimethylbenzaldehyde As a Versatile Synthetic Building Block
Precursor in the Academic Synthesis of Diverse Organic Compounds with Specific Functional Groups
The utility of 2-Methoxy-3,4-dimethylbenzaldehyde as a precursor is evident in its application in the synthesis of a variety of organic compounds bearing specific functional groups. While direct examples for this exact molecule are not extensively documented in publicly available research, the reactivity of closely related substituted benzaldehydes provides a strong indication of its synthetic potential.
For instance, the structurally similar 2-methoxy-4-cyanobenzaldehyde is recognized as a crucial intermediate in the synthesis of pharmaceuticals. google.com Its preparation from 3-methoxy-4-methylbenzoic acid involves a series of transformations including amidation, dehydration to a nitrile, bromination of the methyl group, and subsequent hydrolysis to the aldehyde. google.com This highlights the role of methoxy- and methyl-substituted benzaldehydes as key precursors to compounds with cyano and other functional groups, which are prevalent in medicinal chemistry.
Furthermore, derivatives of methoxy- and methyl-substituted benzaldehydes are employed in the synthesis of heterocyclic compounds. For example, compounds derived from 4-methoxybenzyl precursors are used to synthesize novel 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives, which have shown potential as enzyme inhibitors. nih.gov The aldehyde functionality of this compound would readily allow its incorporation into similar heterocyclic scaffolds through condensation and cyclization reactions.
The following table summarizes the types of organic compounds that can be synthesized from substituted benzaldehydes, illustrating the potential applications of this compound as a precursor.
| Precursor | Reaction Type | Resulting Functional Group/Compound Class | Reference |
| 3-methoxy-4-methylbenzoic acid | Amidation, Dehydration, Bromination, Hydrolysis | 2-methoxy-4-cyanobenzaldehyde | google.com |
| 4-methoxybenzyl derivative | Condensation, Cyclization | 1,2,4-Triazoles, 1,3,4-Oxadiazoles | nih.gov |
Scaffold for the Development of Novel Chemical Entities and Libraries
In the realm of drug discovery and materials science, the concept of a molecular scaffold is central to the design of new chemical entities and the generation of compound libraries. A scaffold provides a core structure upon which various substituents can be systematically introduced to explore structure-activity relationships. While specific examples of this compound as a scaffold are not widely reported, its structural features make it an attractive candidate for such applications.
The design and synthesis of three-dimensional building blocks are crucial for fragment-based drug discovery, aiming to create molecules with improved pharmacological properties. whiterose.ac.uk The substituted benzene (B151609) ring of this compound can serve as a rigid core, with the aldehyde group providing a convenient handle for elaboration and the introduction of further diversity. For example, fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and shown to possess antimicrobial activity. nih.gov This demonstrates how a substituted benzyl (B1604629) moiety can be a key component of a molecular scaffold for generating bioactive compounds.
The development of novel chemical libraries often relies on the versatility of core structures to undergo various chemical transformations. The aldehyde group of this compound can be readily converted into a wide range of other functional groups, such as alcohols, amines, and carboxylic acids, or used in carbon-carbon bond-forming reactions to attach diverse fragments. This versatility is essential for creating a library of compounds with varied physicochemical properties and biological activities.
Stereoselective Synthesis of Chiral Derivatives and Their Applications in Asymmetric Catalysis
Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals where different stereoisomers can have vastly different biological activities. While there is a lack of specific literature detailing the use of this compound in stereoselective synthesis, the general principles of asymmetric reactions involving aldehydes are well-established and directly applicable.
The aldehyde functionality of this compound makes it a suitable substrate for a variety of asymmetric transformations, including nucleophilic additions and aldol (B89426) reactions. The steric hindrance provided by the adjacent methyl and methoxy (B1213986) groups could influence the facial selectivity of nucleophilic attack, potentially leading to diastereoselective outcomes when reacting with chiral nucleophiles or in the presence of chiral catalysts.
For example, the Passerini reaction, a multicomponent reaction that can be rendered diastereoselective, often utilizes chiral carbonyl compounds. nih.gov The stereochemical outcome is influenced by the structure of the aldehyde, and the substituents on the aromatic ring of this compound would play a role in directing the stereochemistry of the product.
Although not directly involving the target compound, research into the diastereoselective intramolecular Ugi reaction has shown that the structure of the ketoacid component is crucial for the stereochemical outcome. nih.gov This underscores the principle that the substitution pattern of the carbonyl-containing reactant significantly impacts the stereoselectivity of the reaction.
Exploration of Its Utility in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. Aldehydes are common components in many well-known MCRs, and this compound is a prime candidate for such transformations.
The Passerini reaction is a three-component reaction between an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org The reaction is typically conducted in aprotic solvents and is known for its high atom economy. wikipedia.org this compound could readily participate as the aldehyde component in this reaction, leading to the formation of complex amides with a substituted aromatic moiety. A variation of this is the Passerini four-component reaction (P-4CR), which utilizes an alcohol and carbon dioxide in place of a carboxylic acid. rsc.org
The Ugi reaction is another prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov This reaction is exceptionally versatile and has been widely used in the synthesis of peptidomimetics and heterocyclic libraries. nih.govmdpi.com The use of this compound as the aldehyde component would allow for the incorporation of its specific substitution pattern into the resulting Ugi products, providing a route to novel and complex molecular structures. The reaction is known to be exothermic and is often complete within minutes. wikipedia.org The use of formaldehyde (B43269) surrogates in Ugi-type reactions has also been explored, highlighting the importance of the carbonyl component in these transformations. beilstein-journals.orgbeilstein-journals.org
The table below summarizes key multicomponent reactions where this compound could be a valuable reactant.
| Multicomponent Reaction | Reactants | Product | Potential Application of Product |
| Passerini Reaction | Isocyanide, Aldehyde, Carboxylic Acid | α-Acyloxy Amide | Synthesis of functionalized amides, potential pharmaceuticals wikipedia.org |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | Peptidomimetics, heterocyclic libraries, drug discovery nih.govresearchgate.net |
| Passerini Four-Component Reaction | Aldehyde, Isocyanide, Alcohol, CO2 | α-Carbonate-Amide | Synthesis of α-hydroxy-amides after hydrolysis rsc.org |
Considerations for Scalable Synthesis and Industrial Potential as a Chemical Intermediate
The industrial potential of a chemical intermediate is largely dependent on the feasibility and economics of its large-scale synthesis. For this compound, its value as a building block in the pharmaceutical and fine chemical industries would necessitate efficient and scalable synthetic routes. While specific industrial processes for this exact compound are not publicly detailed, methods for producing structurally similar compounds, such as 3,4-dimethylbenzaldehyde (B1206508), provide valuable insights.
One common industrial approach for the synthesis of substituted benzaldehydes is the carbonylation of xylenes. For example, 3,4-dimethylbenzaldehyde can be prepared from ortho-xylene and carbon monoxide, often under high pressure and in the presence of an acid catalyst like a Brønsted or Lewis acid. google.com However, such processes can lead to the formation of isomers, complicating purification. google.com Innovations in catalysis, such as the use of mixed Lewis acids, aim to improve selectivity and allow the reaction to proceed under milder conditions, reducing the need for high-pressure equipment. google.com
Another scalable method involves the Grignard reaction. A process for preparing 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene (B1216868) has been developed, which involves the formation of a Grignard reagent followed by formylation with N,N-dimethylformamide (DMF). google.com This approach offers a straightforward route to the desired product.
The synthesis of related compounds like 2-methoxy-4-cyanobenzaldehyde has also been optimized for industrial production, avoiding the use of highly toxic reagents like cyanides by employing a sequence of amidation, dehydration, and hydrolysis. google.com Such considerations for safety and environmental impact are crucial for industrial-scale synthesis.
The potential applications of this compound as an intermediate in the production of high-value products, such as pharmaceuticals and specialty chemicals, would be the primary driver for developing a cost-effective and scalable manufacturing process. google.com
Q & A
Basic: What are the common synthetic routes for preparing 2-Methoxy-3,4-dimethylbenzaldehyde?
Answer:
The synthesis of this compound typically involves multi-step reactions. A validated method includes:
- Alkylation and functionalization : Starting with a substituted benzaldehyde derivative, methoxy and methyl groups are introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution under controlled conditions (e.g., using AlCl₃ as a catalyst) .
- Reduction and oxidation : Intermediate alcohols may be reduced or oxidized to achieve the aldehyde functionality. For example, a ketone intermediate (e.g., 2-methoxy-3,4-dimethylphenylpropan-1-one) can be reduced using sodium borohydride (NaBH₄) and subsequently oxidized to the aldehyde .
- Purification : Column chromatography or recrystallization ensures high purity (>97% by HPLC), as noted for structurally similar methoxy-dimethylbenzaldehydes .
Advanced: How can conflicting NMR data be resolved when characterizing this compound?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting patterns or chemical shifts) often arise from:
- Steric effects : The spatial arrangement of methoxy and methyl groups can influence proton environments. Compare with analogs like 4-Methoxy-2,3-dimethylbenzaldehyde, where methyl groups at C3 and C4 cause distinct δ 2.2–2.4 ppm shifts for aromatic protons .
- Solvent or temperature artifacts : Ensure spectra are acquired in deuterated solvents (e.g., CDCl₃) at standardized temperatures.
- Dynamic processes : Rotameric equilibria in solution may broaden signals. Variable-temperature NMR can resolve this .
Methodological tip : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm molecular structure .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. For example, 4-Methoxy-2,3-dimethylbenzaldehyde is validated at >97.0% purity using this method .
- Gas Chromatography (GC) : Suitable for volatile derivatives; ensure derivatization (e.g., silylation) if necessary.
- Melting Point Analysis : Compare observed values with literature data (e.g., structurally similar aldehydes exhibit melting points between 45–60°C) .
Advanced: What strategies optimize the yield in the alkylation step of its synthesis?
Answer:
Key factors include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve regioselectivity for methoxy and methyl group introduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates.
- Temperature control : Maintain temperatures between 0–5°C during exothermic steps to minimize side reactions (e.g., over-alkylation) .
- Substrate pre-activation : Pre-treat the benzaldehyde core with acetic anhydride to enhance electrophilicity .
Data-driven adjustment : Monitor reaction progress via TLC and adjust stoichiometry if intermediates stall .
Basic: How should this compound be stored to ensure stability?
Answer:
- Storage conditions : Keep in airtight, light-resistant containers at 0–6°C to prevent oxidation or dimerization .
- Incompatibilities : Avoid contact with strong acids/bases or reducing agents, which may degrade the aldehyde group.
- Handling protocols : Use gloves and respiratory protection during transfers to minimize hygroscopic degradation or inhalation risks .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?
Answer:
- Methoxy group (-OCH₃) : Acts as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the aldehyde toward nucleophilic attack.
- Methyl groups (-CH₃) : Provide steric hindrance, slowing reactions at the ortho positions. For example, in Grignard reactions, steric effects may direct nucleophiles to the para position of the aldehyde .
Experimental validation : Use Hammett σ constants to predict substituent effects or conduct kinetic studies with varying nucleophiles (e.g., hydroxylamine or hydrazines) .
Basic: What spectroscopic benchmarks are available for structural confirmation?
Answer:
- IR Spectroscopy : Look for a strong C=O stretch at ~1680–1720 cm⁻¹ and O-CH₃ vibrations at ~2850 cm⁻¹ .
- ¹³C NMR : Expect aldehyde carbon at δ 190–200 ppm, methoxy carbons at δ 55–60 ppm, and aromatic carbons at δ 110–150 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 164.20 (C₁₀H₁₂O₂) with fragmentation patterns matching loss of -CHO or -OCH₃ groups .
Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?
Answer:
- DFT calculations : Predict logP (hydrophobicity) and pKa using software like Gaussian or COSMO-RS. For analogs like 4-Methoxy-2-methylbenzaldehyde, computed logP values align with experimental data (~2.8) .
- Molecular dynamics : Simulate solubility in solvents (e.g., ethanol vs. hexane) by analyzing intermolecular interactions.
- QSAR models : Relate substituent effects to bioactivity, aiding drug discovery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
